1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H12N8OS and its molecular weight is 340.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazoles and pyridazines can interact with a variety of enzymes and receptors in the biological system . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of triazoles and pyridazines can vary widely, from inhibiting enzyme activity to interacting with cell receptors . The exact mode of action for this specific compound would need to be determined through experimental studies.
Biochemical Pathways
Triazoles and pyridazines can affect multiple biochemical pathways due to their ability to interact with various enzymes and receptors . The specific pathways affected by this compound would depend on its exact targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups present. Triazoles and pyridazines, in general, are known to have good bioavailability .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Triazoles and pyridazines are known to exhibit a range of effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities .
Properties
IUPAC Name |
1-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N8OS/c1-21-8-10(16-20-21)14(23)15-7-13-18-17-12-5-4-9(19-22(12)13)11-3-2-6-24-11/h2-6,8H,7H2,1H3,(H,15,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBJTFDEPLTZHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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